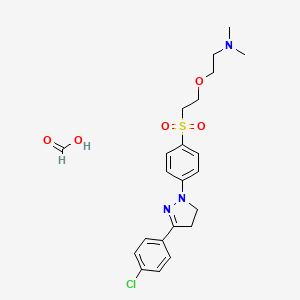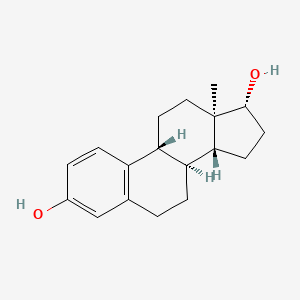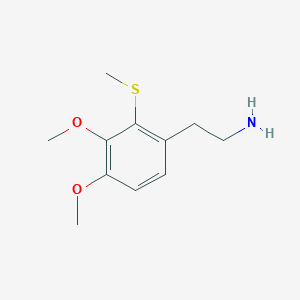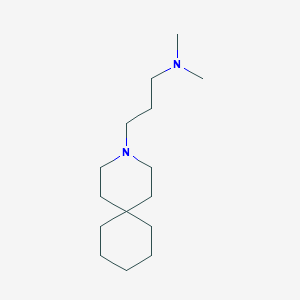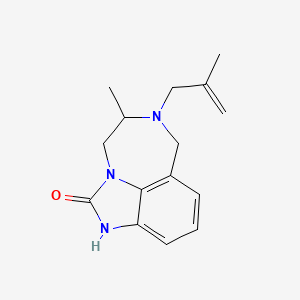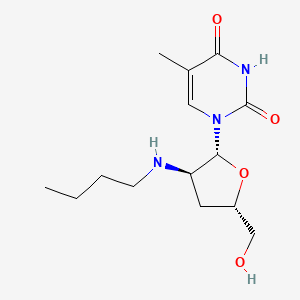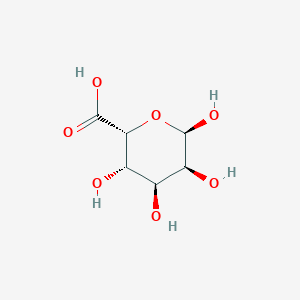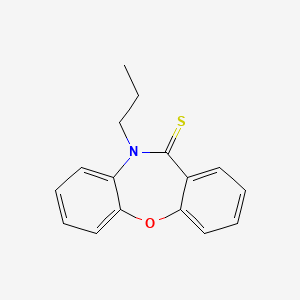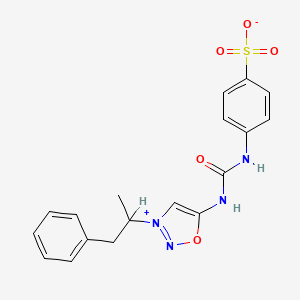
exo-Norbornylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
exo-Norbornylmethanol: is an organic compound with the molecular formula C₇H₁₂O. It is a type of alcohol that contains the norbornane skeleton, which is a bicyclic structure. This compound is known for its unique stereochemistry and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: exo-Norbornylmethanol can be synthesized through the reaction of norbornene with formic acid, followed by hydrolysis of the resultant exo-norbornyl formate . This method involves the following steps:
Reaction with Formic Acid: Norbornene reacts with formic acid to form exo-norbornyl formate.
Hydrolysis: The exo-norbornyl formate is then hydrolyzed to produce this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as described above, with optimization for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: exo-Norbornylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form exo-norbornyl aldehyde or exo-norbornyl carboxylic acid.
Reduction: Reduction reactions can convert it to exo-norbornane.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: exo-Norbornyl aldehyde, exo-Norbornyl carboxylic acid.
Reduction: exo-Norbornane.
Substitution: Various substituted norbornyl compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
exo-Norbornylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which exo-Norbornylmethanol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in different environments. The bicyclic structure also contributes to its unique chemical behavior.
Comparación Con Compuestos Similares
endo-Norbornylmethanol: Another stereoisomer with different spatial arrangement.
exo-Norborneol: Similar structure but with a different functional group.
Comparison:
Uniqueness: exo-Norbornylmethanol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which influences its reactivity and applications.
Reactivity: Compared to its isomers, this compound may exhibit different reactivity due to the spatial arrangement of its atoms.
Propiedades
Número CAS |
13118-79-1 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8-/m0/s1 |
Clave InChI |
LWHKUVOYICRGGR-RNJXMRFFSA-N |
SMILES isomérico |
C1C[C@@H]2C[C@H]1C[C@H]2CO |
SMILES canónico |
C1CC2CC1CC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



